碘化镥(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a brown, highly hygroscopic solid that quickly absorbs moisture from the air and forms hydrates . This compound is notable for its use in various scientific and industrial applications, particularly in the field of scintillation detectors.

科学研究应用

Lutetium(III) iodide has several important applications in scientific research:

Scintillation Detectors: Lutetium(III) iodide doped with cerium is used in positron emission tomography (PET) scanners due to its excellent scintillation properties.

Radiation Detection: Lutetium iodide can be used with yttrium iodide and gadolinium iodide in scintillators to detect neutron and gamma radiation.

Material Science: Lutetium(III) iodide is used in the synthesis of various advanced materials, including those used in electronics and photonics.

作用机制

Target of Action

Lutetium(III) iodide, also known as triiodolutetium, is an inorganic compound consisting of iodine and lutetium It’s known that lutetium(iii) iodide doped with cerium is designed for use in pet scanners , indicating its potential interaction with biological tissues in this context.

Mode of Action

It’s known that when doped with cerium, it’s used in pet scanners This suggests that it may interact with gamma radiation, which is commonly used in PET scans

Biochemical Pathways

Given its use in pet scanners when doped with cerium , it may play a role in the detection of biochemical changes in the body during such scans.

Result of Action

Its use in pet scanners when doped with cerium suggests that it may interact with gamma radiation, potentially influencing the imaging results.

Action Environment

Lutetium(III) iodide is a very hygroscopic solid that quickly absorbs moisture and forms hydrates in air . This suggests that environmental factors such as humidity can significantly influence its stability. Furthermore, its corresponding oxide iodide is readily formed at elevated temperatures , indicating that temperature is another key environmental factor affecting its stability and potentially its efficacy.

准备方法

Synthetic Routes and Reaction Conditions: Lutetium(III) iodide can be synthesized through several methods:

- Lutetium metal reacts directly with iodine to form lutetium(III) iodide:

Direct Reaction with Iodine: 2Lu+3I2→2LuI3

Metallic lutetium reacts with mercury(II) iodide in a vacuum at 500°C:Reaction with Mercury(II) Iodide: 2Lu+3HgI2→2LuI3+3Hg

The elemental mercury produced in this reaction can be removed by distillation .Industrial Production Methods: In industrial settings, lutetium(III) iodide is often produced using the direct reaction method due to its simplicity and efficiency. The reaction is typically carried out in a controlled environment to prevent contamination and ensure high purity of the final product.

化学反应分析

Lutetium(III) iodide undergoes various chemical reactions, including:

Oxidation: At elevated temperatures, lutetium(III) iodide can form lutetium oxide iodide.

Hydrolysis: In the presence of moisture, lutetium(III) iodide forms hydrates.

Substitution Reactions: Lutetium(III) iodide can participate in substitution reactions with other halides to form mixed halide compounds.

Common Reagents and Conditions:

Oxidizing Agents: Used in oxidation reactions to form lutetium oxide iodide.

Water: Facilitates hydrolysis to form hydrates.

Other Halides: Participate in substitution reactions to form mixed halide compounds.

Major Products:

Lutetium Oxide Iodide: Formed during oxidation.

Hydrates: Formed during hydrolysis.

Mixed Halide Compounds: Formed during substitution reactions.

相似化合物的比较

- Yttrium(III) iodide: Used in similar applications but with different scintillation properties.

- Gadolinium(III) iodide: Also used in radiation detection but with different efficiency.

- Lanthanum(III) iodide: Utilized in various material science applications.

属性

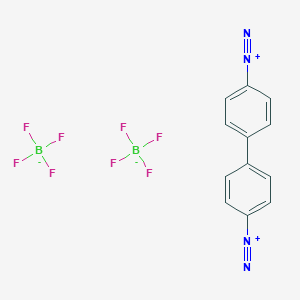

CAS 编号 |

13813-45-1 |

|---|---|

分子式 |

I3Lu |

分子量 |

555.6802 g/mol |

IUPAC 名称 |

lutetium(3+);triiodide |

InChI |

InChI=1S/3HI.Lu/h3*1H;/q;;;+3/p-3 |

InChI 键 |

NZOCXFRGADJTKP-UHFFFAOYSA-K |

SMILES |

I[Lu](I)I |

规范 SMILES |

[I-].[I-].[I-].[Lu+3] |

Key on ui other cas no. |

13813-45-1 |

产品来源 |

United States |

Q1: How does the size of the lanthanoid ion influence the crystal structure of octakis(DMSO)lanthanoid(III) iodides?

A1: The research demonstrates that the size of the lanthanoid(III) ion directly impacts the crystal structure of octakis(DMSO)lanthanoid(III) iodides []. Larger lanthanoid ions, such as Lanthanum(III), Cerium(III), and Praseodymium(III), result in an orthorhombic crystal structure (space group Pbca). In contrast, smaller lanthanoid ions, like Neodymium(III), Samarium(III), Gadolinium(III), Dysprosium(III), Erbium(III), Lutetium(III), and Yttrium(III), lead to a monoclinic crystal structure (space group P21/n) []. This difference highlights the influence of ionic radii on packing arrangements within the crystal lattice.

Q2: What spectroscopic techniques were used to characterize the Lutetium(III) iodide complex and what information do they provide?

A2: The researchers utilized both Raman and Infrared (IR) spectroscopy to analyze the Lutetium(III) iodide complex alongside other lanthanoid(III) iodide complexes []. These vibrational spectroscopic techniques provide insights into the bonding characteristics within the complex. Specifically, analysis of the Ln-O and S-O stretching modes, coupled with normal coordinate analysis, allowed for determination of force constants. The study observed an increase in force constants with decreasing Ln-O bond distances, indicating a correlation between bond strength and ionic size within the lanthanoid series [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。